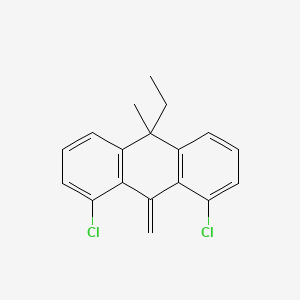
1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene is a chemical compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene typically involves the chlorination of anthracene derivatives. The process may include the following steps:
Starting Material: Anthracene or its derivatives.
Chlorination: Using chlorine gas or other chlorinating agents such as thionyl chloride in the presence of a catalyst like iron(III) chloride.
Alkylation: Introduction of ethyl and methyl groups through Friedel-Crafts alkylation using alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of amino or thio derivatives.
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photophysics: Studied for its photophysical properties, including fluorescence and phosphorescence.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene involves its interaction with molecular targets through its aromatic and halogenated structure. The compound can participate in π-π stacking interactions, hydrogen bonding, and halogen bonding, influencing its behavior in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8-Dichloro-9,10-dihydroanthracene
- 9,10-Anthracenedione
- 1,8-Dichloro-10-methyl-anthracene
Uniqueness
1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and material science, where precise control over molecular properties is essential.
Eigenschaften
CAS-Nummer |
20888-21-5 |
|---|---|
Molekularformel |
C18H16Cl2 |
Molekulargewicht |
303.2 g/mol |
IUPAC-Name |
1,8-dichloro-10-ethyl-10-methyl-9-methylideneanthracene |
InChI |
InChI=1S/C18H16Cl2/c1-4-18(3)12-7-5-9-14(19)16(12)11(2)17-13(18)8-6-10-15(17)20/h5-10H,2,4H2,1,3H3 |
InChI-Schlüssel |
WZFXIYXSRKWXMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=C(C(=C)C3=C1C=CC=C3Cl)C(=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)
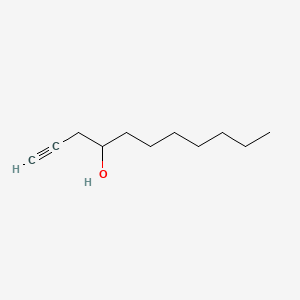
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
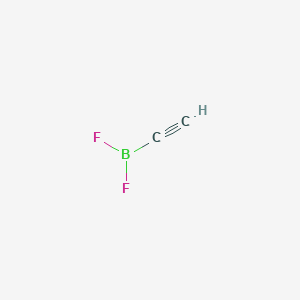
![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
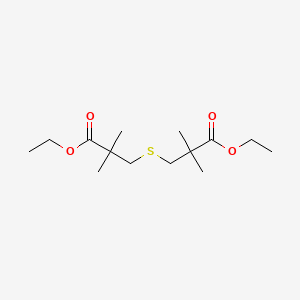


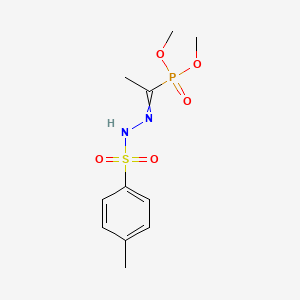
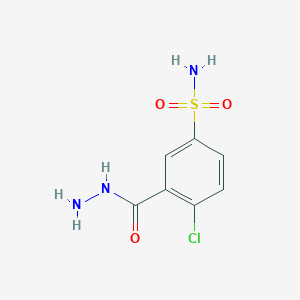
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
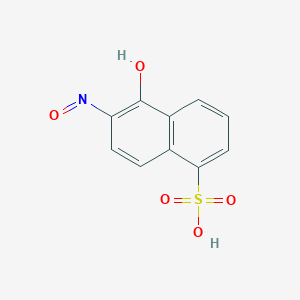
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
